Product packaging for AV-153(Cat. No.:CAS No. 27296-05-5)

AV-153

Cat. No.: B1667685
CAS No.: 27296-05-5
M. Wt: 319.28 g/mol
InChI Key: DBROLRZEUAZZAL-UHFFFAOYSA-M
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Description

Antimutagenic Properties

The antimutagenic nature of AV-153 is a cornerstone of its biological profile. It actively works to lessen the frequency of mutations, both those that occur spontaneously and those induced by chemical agents.

Studies have demonstrated that this compound can significantly reduce the level of spontaneously occurring DNA single-strand breaks (SSBs). medchemexpress.com In experiments involving peripheral blood lymphocytes and HL-60 cells, treatment with this compound at concentrations ranging from 1 nM to 10 μM for three hours resulted in a 13-67% decrease in these spontaneous DNA lesions. medchemexpress.com This suggests a protective effect on the genome under normal physiological conditions.

This compound has also shown efficacy in protecting cells from the damaging effects of chemical mutagens. For instance, it effectively diminishes DNA damage caused by peroxynitrite in cultured HeLa cells. nih.govnih.gov This protective action is thought to stem from its direct interaction with DNA and the subsequent activation of repair pathways, rather than a chemical scavenging of the damaging agent. nih.gov The compound's ability to decrease the frequency of chemically induced mutations highlights its potential as a chemopreventive agent. researchgate.net

DNA Repair-Stimulating Effects

A key aspect of this compound's mechanism is its ability to enhance the cell's own DNA repair systems. It appears that the binding of this compound to DNA is recognized by the cell as a form of DNA lesion, which in turn triggers an increase in the activity of DNA repair enzymes. nih.gov

Research indicates that this compound intercalates into DNA, particularly at single-strand breaks. medchemexpress.comnih.gov This interaction is thought to be the initial step in its DNA repair-stimulating effect. The compound shows a greater binding affinity for DNA that contains single-strand breaks compared to undamaged DNA. nih.gov Spectroscopic analyses have suggested that this compound interacts with guanine (B1146940), cytosine, and thymine (B56734) bases. nih.gov

Further investigation using the ExSy-SPOT assay has revealed that the sodium salt of this compound, this compound-Na, significantly stimulates the excision/synthesis repair of several types of DNA damage, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. nih.govnih.gov This stimulation of the Base Excision Repair (BER) pathway is a critical component of its antimutagenic and DNA-protective effects. nih.gov Interestingly, while it stimulates the repair of some lesions, the Glyco-SPOT test showed an inhibitory effect on the enzymes involved in thymine glycol repair. nih.govnih.gov

Anticancer Activity in Cellular Models

This compound has demonstrated cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent. medchemexpress.com Its ability to intercalate with DNA is a characteristic shared by numerous anticancer drugs. nih.gov

The compound's effectiveness has been quantified in various cancer cell models. For example, this compound exhibits inhibitory concentration (IC50) values of 14.9 µM in Raji (Burkitt's lymphoma) cells and 10.3 µM in HL-60 (promyelocytic leukemia) cells. medchemexpress.com

Anticancer Activity of this compound in Cellular Models
Cell LineCancer TypeIC50 (µM)
RajiBurkitt's Lymphoma14.9
HL-60Promyelocytic Leukemia10.3

Modulation of Cellular Homeostasis

Beyond its direct effects on DNA, this compound also influences broader aspects of cellular health and maintenance, including cell growth and viability.

The anticancer activity of this compound is a direct reflection of its profound influence on cell growth and viability. By inducing cytotoxicity in cancer cells, as evidenced by its IC50 values, this compound disrupts the uncontrolled proliferation that is a hallmark of cancer. medchemexpress.com Furthermore, related 1,4-dihydropyridine (B1200194) derivatives have been shown to modulate oxidative stress and the growth of human osteoblast-like cells, suggesting that the broader class of compounds to which this compound belongs can have significant effects on cellular homeostasis. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18NNaO6 B1667685 AV-153 CAS No. 27296-05-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6.Na/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2;/h11,15H,5-6H2,1-4H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBROLRZEUAZZAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181737
Record name 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27296-05-5
Record name AV 153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Action at the Molecular and Cellular Levels

Interaction with Nucleic Acids: Deoxyribonucleic Acid (DNA)

A significant aspect of AV-153's molecular behavior is its direct interaction with Deoxyribonucleic Acid (DNA). nih.gov This interaction has been characterized using multiple biophysical and spectroscopic techniques, which have elucidated the specific modes of binding and the compound's preferences for particular DNA structures and base sequences. The binding of this compound to DNA is believed to be a key factor in its observed antimutagenic and DNA repair-stimulating properties. nih.govnih.gov

The manner in which this compound associates with the DNA double helix has been investigated through various analytical methods. These studies collectively indicate a primary binding mode involving intercalation, with a notable affinity for structurally compromised DNA sites.

Evidence suggests that this compound binds to DNA by inserting itself between the stacked base pairs of the DNA helix, a process known as intercalation. nih.govpatsnap.com This mode of binding is supported by several lines of spectroscopic evidence. The addition of DNA to solutions of this compound results in distinct hyperchromic (increase in absorbance intensity) and bathochromic (shift to a longer wavelength) effects in its UV/VIS spectrum, which is a characteristic sign of interaction. nih.gov

Further confirmation of intercalation comes from fluorimetry, cyclic voltammetry, and circular dichroism spectroscopy. peerj.com Circular dichroism spectra of DNA show a characteristic negative band at 245 nm and a positive band at 270 nm. peerj.com The addition of the sodium salt of this compound, this compound-Na, leads to an increase in the intensity of the negative band and a decrease in the positive band's intensity, indicating a direct interaction with the DNA structure. peerj.com

Table 1: Spectroscopic Evidence for this compound and DNA Interaction

Experimental TechniqueKey ObservationInferred Interaction
UV/VIS SpectroscopyPronounced hyperchromic and bathochromic effects upon addition of DNA. nih.govDirect binding and complex formation. nih.gov
FluorimetryQuenching of ethidium (B1194527) bromide-DNA complex fluorescence. peerj.comCompetitive binding, indicative of intercalation. peerj.com
Circular Dichroism (CD) SpectroscopyIncreased intensity of the negative band (245 nm) and decreased intensity of the positive band (270 nm) of DNA. peerj.comConfirmation of direct interaction and structural perturbation. peerj.com
Fourier-Transform Infrared (FT-IR) SpectroscopySpectral changes indicating the formation of a complex between this compound and DNA. nih.govInteraction with specific DNA base moieties. nih.gov

The binding of this compound to DNA is not uniform and shows a marked preference for specific structural features. Computer modeling studies initially suggested that this compound has the capability to dock between DNA strands specifically at the site of a single-strand break (also known as a nick). nih.gov This preferential binding is particularly favored in the vicinity of two pyrimidine (B1678525) bases. nih.gov

Experimental work has substantiated these computational predictions. nih.gov Studies using plasmid DNA demonstrated that the binding affinity of this compound was greatly increased when single-strand breaks were induced in the DNA using Fenton's reaction. nih.gov In contrast, base modifications caused by peroxynitrite resulted in only a minimal change to the binding affinity, highlighting the compound's specificity for strand breaks over other forms of DNA damage. nih.gov

Table 2: Influence of DNA Damage Type on this compound Binding Affinity

Type of DNA DamageInducing AgentEffect on this compound Binding Affinity
Base ModificationPeroxynitriteMinimally changed. nih.gov
Single-Strand BreaksFenton's ReactionGreatly increased. nih.gov

To further validate its intercalative binding mode, this compound has been studied in competitive binding assays with known DNA intercalators, such as Ethidium Bromide (EBr). nih.gov These experiments show that this compound competes with Ethidium Bromide for intercalation sites within the DNA helix. nih.gov

In fluorescence displacement assays, the fluorescence of the DNA-EBr complex diminishes upon the addition of this compound. This quenching effect indicates that this compound displaces the bound Ethidium Bromide, which can only occur if it occupies the same binding sites between the DNA base pairs. peerj.com Specifically, a concentration of 116 mM of this compound was found to cause a two-fold reduction in the fluorescence intensity of the DNA-EBr complex, providing quantitative evidence of its competitive intercalating activity. nih.govkisti.re.kr

Beyond its structural preferences, the interaction of this compound also exhibits specificity at the level of the individual DNA bases.

Fourier-transform infrared (FT-IR) spectroscopy has been employed to identify the specific DNA bases involved in the interaction with this compound. Analysis of the second derivative spectra, which enhances the resolution of spectral features, revealed that this compound interacts with guanine (B1146940), cytosine, and thymine (B56734) bases. nih.govkisti.re.kr Notably, these same analyses did not detect any interaction with adenine (B156593). nih.govkisti.re.kr

However, separate studies on the sodium salt form, this compound-Na, suggest it can interact with all four DNA bases in an in vitro setting, while still demonstrating a higher affinity for guanine. peerj.comresearchgate.net The collective data points to a strong, preferential interaction with guanine and notable interactions with the pyrimidines, cytosine and thymine.

Table 3: Interaction Specificity of this compound with DNA Nucleobases

DNA BaseObserved Interaction (FT-IR Spectroscopy) nih.govkisti.re.krObserved Affinity (this compound-Na) peerj.comresearchgate.net
GuanineInteraction detectedHighest affinity
CytosineInteraction detectedInteraction detected
ThymineInteraction detectedInteraction detected
AdenineNo interaction detectedInteraction detected

Modulation of DNA Structure and Integrity

This compound exerts its influence by directly interacting with the DNA molecule, leading to significant modulation of its structure and integrity. This interaction is particularly pronounced at sites of existing damage, suggesting a targeted mechanism of action.

Research has shown that this compound can reduce the number of DNA strand breaks in cells exposed to genotoxic agents. researchgate.net For instance, the compound effectively decreases DNA damage in cultured HeLa cells that have been treated with peroxynitrite. nih.govresearchgate.net A key aspect of this interaction is the compound's enhanced affinity for damaged DNA. The induction of single-strand breaks in a plasmid using Fenton's reaction was found to greatly increase the binding affinity of this compound. nih.gov This suggests that the compound preferentially targets and intercalates into DNA at the site of single-strand breaks, which are among the most common types of DNA damage, occurring at a rate of tens of thousands per cell each day. nih.govscientist.comnih.gov Computer modeling further supports this, suggesting this compound docks between DNA strands at a single-strand break site located near two pyrimidines. nih.gov

The interaction between this compound and DNA induces notable conformational changes in the DNA structure. This has been confirmed through several spectroscopic methods:

UV/VIS Spectroscopy: The addition of DNA to this compound solutions results in distinct hyperchromic (increased absorbance) and bathochromic (shift to a longer wavelength) effects on the spectra, which is evidence of a direct interaction. nih.gov

Fluorimetry: this compound competes with ethidium bromide for intercalation sites within the DNA molecule. nih.gov In one study, a 116 mM concentration of the compound led to a two-fold reduction in the fluorescence intensity of an ethidium bromide-DNA complex, indicating that this compound displaces the ethidium bromide by intercalating between the DNA strands. nih.gov

Circular Dichroism (CD) Spectroscopy: CD experiments confirm that this compound binds to DNA and alters its conformation. researchgate.net

These findings collectively demonstrate that this compound does not simply bind to the surface of DNA but actively intercalates, thereby altering its physical structure. nih.govresearchgate.net

Impact on DNA Repair Pathways

A crucial element of this compound's antimutagenic effect is its ability to stimulate the cell's intrinsic DNA repair systems. nih.govresearchgate.net By binding to DNA, the compound appears to trigger an upregulation in the activity of key repair enzymes, making cells less vulnerable to mutagens. nih.govresearchgate.net

This compound has been shown to significantly stimulate the excision/synthesis phase of DNA repair. nih.gov This process is a critical part of the Base Excision Repair (BER) pathway, which corrects small, non-helix-distorting base lesions. frontiersin.org The stimulation effect is not universal across all repair enzymes but is specific to certain types of damage. Studies using an ExSy-SPOT assay, which measures the excision and synthesis steps of repair, revealed that this compound-Na enhances the repair of several types of DNA lesions, including abasic sites and alkylated bases. nih.govresearchgate.netpeerj.com Researchers suggest this stimulating effect likely involves the DNA synthesis step of the repair process or the activation of alternative repair pathways capable of handling these oxidative lesions. nih.gov

One of the most significant findings regarding this compound's mechanism is its ability to enhance the repair of 8-oxoguanine (8-oxoG) lesions. nih.gov 8-oxoG is one of the most common and mutagenic forms of oxidative DNA damage, often resulting from exposure to reactive oxygen species. nih.gov If left unrepaired, it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations. nih.govnih.gov

The ExSy-SPOT assay demonstrated that this compound-Na significantly stimulates the excision/synthesis repair of 8-oxoG. nih.govresearchgate.netpeerj.com This activation of DNA repair enzymes appears to be a cornerstone of the compound's antimutagenic and protective effects. nih.govresearchgate.net

Table 2: Effect of this compound-Na on Excision/Synthesis Repair of DNA Lesions

Type of DNA LesionEffect of this compound-NaAssay Method
8-Oxoguanine (8-oxoG)Significant StimulationExSy-SPOT Assay nih.govresearchgate.netpeerj.com
Abasic Sites (AP Sites)Significant StimulationExSy-SPOT Assay nih.govresearchgate.netpeerj.com
Alkylated BasesSignificant StimulationExSy-SPOT Assay nih.govresearchgate.netpeerj.com
Thymine GlycolInhibitionGlyco-SPOT Assay nih.govresearchgate.netpeerj.com
Stimulation of Excision/Synthesis Repair Mechanisms

Genoprotective Efficacy Against DNA-Damaging Agents

This compound demonstrates significant protective effects for DNA against a variety of damaging agents, including those that induce oxidative stress and radiation. imi.hrnih.govsrce.hr

The compound is an effective protector of DNA against damage induced by oxidative agents like hydrogen peroxide and peroxynitrite. nih.govsrce.hrimi.hr In single-cell gel electrophoresis (comet assay) studies, this compound-Na at concentrations between 1 and 10 nmol/L reduced DNA damage caused by 100 µM hydrogen peroxide by up to 87% in human blood lymphocytes and Raji cells. nih.govsrce.hr Similarly, this compound-Na effectively decreased the DNA damage produced by peroxynitrite in cultured HeLa cells. peerj.comnih.govnih.gov Pre-incubation of HeLa cells with 50 nM this compound-Na was shown to protect their DNA from damage induced by 200 µmol/L peroxynitrite. nih.govsrce.hr This protection is thought to occur not through direct chemical scavenging of peroxynitrite, but by inducing cellular changes that enhance DNA repair, as the compound up-regulates DNA excision repair enzymes. peerj.comnih.govsrce.hr

This compound also shows efficacy in mitigating DNA damage caused by radiation. imi.hrnih.gov In cultures of human lymphocytes and cell lines, this compound-Na reduced the number of DNA strand breaks following exposure to 2 Gy of gamma-radiation. nih.govsrce.hr Studies on L5178Y murine lymphoma cells indicated that the compound's presence accelerated the rejoining of single-strand breaks after irradiation. bibliotekanauki.pl In human lymphocytes exposed to the same dose of gamma radiation, this compound-Na also led to a reduction in the number of micronucleated and apoptotic cells, suggesting its action on DNA repair helps prevent cells with damaged DNA from undergoing apoptosis. nih.govresearchgate.net

Table 2: Genoprotective Effects of this compound Against DNA-Damaging Agents This table outlines the protective effects of this compound observed in various in vitro studies.

Damaging AgentCell Line(s)Key FindingsReferences
Hydrogen Peroxide (100 µM)HL-60, Raji, Human LymphocytesReduced DNA damage by up to 87%. nih.govsrce.hr Stimulated poly(ADP-ribose) synthesis, correlating with increased repair rate. nih.govbibliotekanauki.pl nih.govsrce.hrbibliotekanauki.pl
Peroxynitrite (200 µmol/L)HeLaSignificantly reduced DNA damage, particularly with pre-incubation. peerj.comnih.govsrce.hr Upregulated DNA excision repair enzymes. htd.hrnih.gov peerj.comhtd.hrnih.govsrce.hr
Gamma-Radiation (2 Gy)HL-60, Raji, Human LymphocytesReduced DNA strand breaks and increased rejoining rate. nih.govsrce.hrbibliotekanauki.pl Reduced number of micronucleated and apoptotic cells. nih.gov nih.govsrce.hrbibliotekanauki.plresearchgate.net

Antioxidative Mechanisms

The antioxidative properties of this compound are multifaceted and appear to rely more on the modulation of cellular defense pathways than on direct chemical scavenging. srce.hr Electron Paramagnetic Resonance (EPR) spectroscopy detected some ability of this compound-Na to scavenge hydroxyl radicals. peerj.comnih.govnih.gov However, the same studies showed it was incapable of reacting chemically with peroxynitrite. peerj.comnih.govnih.gov

The primary mechanism of its antioxidative and DNA-protective effects seems to be the enhancement of the cell's own defense and repair systems. srce.hr This is supported by findings that pre-incubation with this compound is necessary to protect cells from damage by agents like peroxynitrite and hydrogen peroxide. nih.govsrce.hr This suggests this compound works by penetrating the cell and up-regulating protective systems, such as DNA repair enzymes, rather than by directly neutralizing the damaging molecules in the extracellular environment. nih.govsrce.hr

Direct Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

While many 1,4-dihydropyridine (B1200194) derivatives are noted for their antioxidant properties, the direct radical-scavenging capability of this compound appears to be specific and modest. nih.gov Studies utilizing electron paramagnetic resonance (EPR) spectroscopy have been conducted to assess its ability to neutralize highly reactive oxygen species (ROS). researchgate.netnih.govnih.gov This method detected some capacity for this compound-Na to scavenge hydroxyl radicals (•OH). researchgate.netnih.govnih.gov However, this activity is described as minimal or weak, suggesting that direct scavenging is not the primary mechanism behind its significant antimutagenic and protective effects. researchgate.netnih.gov

Furthermore, research has demonstrated that this compound-Na is incapable of reacting chemically with peroxynitrite, a potent and damaging reactive nitrogen species. researchgate.netnih.govnih.govumich.edu This lack of direct interaction with peroxynitrite, coupled with its modest hydroxyl radical scavenging, indicates that the compound's primary protective actions are mediated through more complex cellular pathways rather than direct chemical neutralization of ROS. nih.gov

Indirect Modulation of Cellular Oxidative Stress Response

This compound demonstrates a significant capacity to protect cells from oxidative damage through indirect mechanisms. researchgate.netelifesciences.org Although it does not directly scavenge peroxynitrite, this compound effectively reduces the DNA damage caused by this agent in cultured HeLa cells, which points to an induced cellular protective response. researchgate.netnih.gov This protective effect is believed to stem from its ability to modulate cellular repair and response systems. mdpi.com

A primary indirect mechanism is the stimulation of DNA repair pathways. nih.gov Research indicates that this compound-Na significantly stimulates the excision/synthesis step of the Base Excision Repair (BER) pathway. nih.govnih.gov This activation specifically enhances the repair of lesions such as 8-oxoguanine (8-oxoG), abasic sites, and alkylated bases, which are common forms of oxidative DNA damage. nih.govnih.govnih.gov The compound also stimulates the rejoining of DNA strand breaks induced by hydrogen peroxide. elifesciences.org

Additionally, studies in human osteoblast-like cells suggest that the bioactivity of 1,4-dihydropyridine derivatives like this compound may involve the NRF2 signaling pathway. rsc.org Evidence of de novo glutathione (B108866) synthesis following treatment with these compounds points towards the activation of this key transcriptional regulator of the antioxidant response. nih.govrsc.orgnih.gov

Interactions with Proteins and Other Cellular Components

The activity of this compound is also defined by its interactions with key cellular proteins and its distribution within the cell.

Characterization of Protein Binding Affinity

This compound exhibits a high binding affinity for proteins, a characteristic that significantly influences its intracellular behavior. researchgate.netnih.govnih.gov This interaction has been characterized using fluorescence spectroscopy titration and circular dichroism, with human serum albumin (HSA) being a key protein studied. researchgate.netnih.govnih.gov The fluorescence of this compound-Na was observed to increase in the presence of HSA, confirming a direct interaction. researchgate.netnih.gov Circular dichroism spectroscopy further revealed that the binding of this compound-Na to HSA induces conformational changes in the protein, suggesting a slight unfolding. nih.gov This strong affinity for proteins may contribute to its retention within the cytoplasm. researchgate.netnih.govnih.gov

Table 1: Protein Binding Affinity of this compound-Na
CompoundAnalyteBinding Constant (Ka) M-1Method
This compound-NaHuman Serum Albumin (HSA)3.9 x 105Spectrofluorimetry / Cyclic Voltammetry

Analysis of Intracellular Distribution and Subcellular Localization

The location of this compound within the cell has been visualized using laser confocal scanning fluorescence microscopy. nih.govresearchgate.netnih.govnih.gov These studies consistently show that this compound-Na is found predominantly within the cytoplasm. researchgate.netnih.govnih.gov This heavy cytoplasmic staining is thought to be a consequence of its high affinity for the abundant proteins in this compartment. researchgate.netnih.gov In addition to its cytoplasmic localization, some fluorescence from the compound is also visible within the nucleus, with a notable concentration in the nucleolus. researchgate.netnih.govnih.gov This dual localization suggests that while a large portion of the compound is sequestered in the cytoplasm, a fraction can reach the nucleus to interact with nuclear components like DNA. researchgate.net

Regulation of Gene and Protein Expression

This compound has been shown to regulate the expression of several genes and proteins, particularly those involved in DNA repair and cellular stress responses. In studies on rats with streptozotocin-induced diabetes, this compound administration increased the gene expression of Parp1, which codes for the DNA repair enzyme Poly(ADP-ribose) polymerase 1. scian.cl Conversely, it decreased the expression of the PARP1 protein itself. scian.cl The compound also upregulated the gene expression of H2afx, which is associated with the DNA double-strand break marker γH2AX, without a corresponding change in the protein's expression. scian.cl Furthermore, this compound-Na has been found to increase the mRNA expression of several proteasome subunit genes in the liver and kidneys of rats. researchgate.netnih.gov

Table 2: Effect of this compound-Na on Proteasome Subunit Gene Expression in Rat Organs
GeneOrganEffect
Psma3KidneyIncreased
Psmb5KidneyIncreased
Psmb5LiverDecreased
Psmc6KidneyIncreased
Psmc6LiverIncreased
Psma6LiverIncreased

Data derived from studies in rats treated with this compound-Na. researchgate.netnih.gov

A significant area of this compound's regulatory action is its modulation of nitric oxide synthase (NOS) isoforms, which are critical in various physiological and pathological processes, including diabetic complications. scian.clmdpi.com In the kidneys and myocardium of diabetic rats, where inducible nitric oxide synthase (iNOS) protein expression is pathologically increased, administration of this compound was found to down-regulate the enzyme expression back to normal levels. scian.clmdpi.com Paradoxically, the expression of iNos mRNA, which was also elevated in diabetic animals, was further enhanced by this compound treatment in the kidney. scian.cl

In contrast, the expression of both the endothelial nitric oxide synthase (eNOS) protein and its corresponding gene (eNos) were found to be down-regulated in the kidneys of diabetic rats. scian.cl Treatment with this compound effectively normalized the expression of both the eNOS protein and gene. scian.cl This suggests a beneficial, normalizing effect on the NO system under diabetic conditions. scian.cl

Table 3: Modulation of NOS Isoform Expression by this compound in Diabetic Rat Models
IsoformAnalyteOrganEffect of DiabetesEffect of this compound Treatment
iNOSProteinKidney, MyocardiumIncreasedDown-regulated to normal
mRNA (gene)KidneyIncreasedFurther enhanced
eNOSProteinKidneyDown-regulatedNormalized
mRNA (gene)KidneyDown-regulatedNormalized

Data compiled from studies on streptozotocin-induced diabetic rats. scian.clmdpi.com

Effects on Poly(ADP-ribose) polymerase 1 (PARP1) Expression

The chemical compound this compound has been observed to modulate the expression of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair and cellular stress responses. Research indicates that the effects of this compound on PARP1 can differ at the gene and protein expression levels and may be tissue-specific.

In a study involving a streptozotocin-induced diabetes model in rats, the development of diabetes led to a significant increase in PARP1 protein expression in the heart tissue, which is indicative of DNA damage. researchgate.net Administration of this compound was found to decrease this elevated PARP1 protein expression back to normal levels. researchgate.net This suggests a potential role for this compound in mitigating DNA damage in the myocardium under diabetic conditions. researchgate.net

Conversely, a separate investigation into the effects of this compound on the kidneys of both healthy and diabetic rats revealed a different outcome at the genetic level. In this context, this compound administration led to an increase in the mRNA expression of the Parp1 gene. documentsdelivered.com This upregulation of Parp1 gene expression might be a compensatory response to a perceived or actual decrease in the protein's activity, possibly due to direct inhibition of the PARP1 enzyme by this compound. lu.lv The structure of this compound is thought to allow it to bind to the active sites of PARP1 in a manner similar to known PARP1 inhibitors. lu.lv

This differential regulation highlights the complex interactions of this compound with cellular machinery, where it may simultaneously influence the transcription of a gene and the stability or activity of the resulting protein. The compound is known to interact with DNA, which could also play a role in its influence on DNA repair processes and the expression of related enzymes like PARP1. medchemexpress.compeerj.comnih.gov

Table 1: Effect of this compound on PARP1 Expression in Different Tissues

Tissue Experimental Model Effect on PARP1 Protein Expression Effect on Parp1 Gene (mRNA) Expression Reference
Myocardium Streptozotocin-induced diabetic rats Decreased Not Reported researchgate.net
Influence on Ubiquitin-Proteasome System Gene Expression (e.g., Proteasome Subunits)

This compound and its salt forms, this compound-Na and this compound-Ca, have demonstrated the ability to modulate the gene expression of various components of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. nih.govnih.gov The influence of these compounds on proteasome subunit gene expression has been studied in different organs of rats, revealing tissue-specific effects. nih.govnih.gov The dysregulation of the UPS is associated with numerous pathologies, making its pharmacological regulation a subject of interest. nih.govnih.gov

In the kidneys of rats, this compound-Na was found to increase the mRNA expression of all analyzed proteasomal genes, including Psma3, Psmb5, and Psmc6. nih.govnih.gov This suggests a broad stimulatory effect on the transcription of proteasome subunit genes in this organ. researchgate.netresearchgate.net

In the liver, the effects were more nuanced. This compound-Na increased the expression of Psma6 and Psmc6 but, in contrast, lowered the expression of Psmb5. nih.govnih.govresearchgate.net Meanwhile, this compound-Ca was observed to only increase the expression of the Psma6 gene in the liver. nih.govnih.govresearchgate.net

These findings indicate that this compound derivatives can indeed influence the transcriptional regulation of the ubiquitin-proteasome system. The ability of these 1,4-dihydropyridine derivatives to enhance the expression of proteasome subunit genes may hold potential in conditions associated with compromised proteasomal function. nih.govnih.govresearchgate.net

Table 2: Influence of this compound Derivatives on Proteasome Subunit Gene Expression in Rats

Compound Organ Proteasome Subunit Gene Change in mRNA Expression Reference
This compound-Na Kidney Psma3 Increased nih.govnih.gov
This compound-Na Kidney Psmb5 Increased nih.govnih.gov
This compound-Na Kidney Psmc6 Increased nih.govnih.gov
This compound-Na Liver Psma6 Increased nih.govnih.govresearchgate.net
This compound-Na Liver Psmc6 Increased nih.govnih.govresearchgate.net
This compound-Na Liver Psmb5 Decreased nih.govnih.govresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
This compound-Na
This compound-Ca
Poly(ADP-ribose) polymerase 1 (PARP1)
Proteasome subunit alpha type-3 (Psma3)
Proteasome subunit alpha type-6 (Psma6)
Proteasome subunit beta type-5 (Psmb5)
Proteasome subunit C6 (Psmc6)

Biological Activities and Therapeutic Potential

Efficacy in Preclinical Disease Models

The therapeutic potential of AV-153 has been investigated in preclinical models of disease, particularly in the context of diabetes mellitus induced by streptozotocin (B1681764).

In rat models of streptozotocin (STZ)-induced diabetes, this compound has shown significant efficacy in mitigating some of the pathological changes associated with the disease.

In the kidneys of diabetic rats, the development of diabetes mellitus leads to a significant induction of PARP1 protein expression, an enzyme involved in DNA repair and cell death. Administration of this compound was found to decrease this induced PARP1 protein expression. science.govscience.gov Conversely, this compound increased the gene expression of Parp1 in the kidneys of both healthy and diabetic animals. science.gov

Diabetes was also associated with a significant increase in the expression of the inducible nitric oxide synthase (iNOS) enzyme in the kidneys. science.gov Elevated iNOS levels are linked to increased oxidative stress and inflammation. Treatment with this compound was shown to down-regulate the expression of the iNOS enzyme to normal levels. science.gov While the gene expression of iNos was also increased in diabetic animals, this compound administration further enhanced its mRNA expression, suggesting a complex regulatory mechanism. science.gov Additionally, the expression of endothelial nitric oxide synthase (eNOS) protein and its corresponding gene, eNos, were down-regulated in the kidneys of diabetic rats, and this compound administration normalized their expression levels. science.gov These findings suggest that this compound has a beneficial effect on the renal tissue in diabetic animals by modulating key enzymes involved in nitric oxide metabolism and DNA repair pathways. science.gov

Table 1: Effects of this compound on Renal Biomarkers in Streptozotocin-Induced Diabetic Rats

BiomarkerEffect of DiabetesEffect of this compound TreatmentReference
PARP1 Protein ExpressionSignificantly InducedDecreased science.govscience.gov
iNOS Enzyme ExpressionSignificantly IncreasedDown-regulated to normal levels science.gov
eNOS Protein and Gene ExpressionDown-regulatedNormalized science.gov

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, and this compound has demonstrated cardioprotective effects in STZ-induced diabetic rat models. researchgate.net The development of diabetes in these models significantly induced the expression of PARP1 and gamma H2AX histone, which are markers of DNA breakage in heart tissue. researchgate.netresearchgate.net Administration of this compound decreased the expression of both PARP1 and H2AX proteins, indicating a protective effect on DNA integrity in the myocardium. researchgate.netresearchgate.netresearchgate.net

Furthermore, myocardial expression of iNOS was significantly increased in the diabetic model, and treatment with this compound reduced it to normal levels. researchgate.netresearchgate.net this compound also had a positive impact on glucose transport in the heart. It upregulated the expression of both the insulin-dependent glucose transporter GLUT4 and the insulin-independent glucose transporter GLUT1 to normal levels in diabetic rats. researchgate.netresearchgate.net By normalizing the expression of these transporters, this compound may help restore the balance of glucose and fatty acid oxidation in cardiomyocytes, thereby reducing lipotoxicity and the formation of free radicals. researchgate.net These findings position this compound as a prospective compound for the prevention of diabetic cardiomyopathy. researchgate.net

Table 2: Myocardial Responses to this compound in Streptozotocin-Induced Diabetic Rats

BiomarkerEffect of DiabetesEffect of this compound TreatmentReference
PARP1 Protein ExpressionSignificantly InducedDecreased researchgate.netresearchgate.net
Gamma H2AX Histone ExpressionSignificantly InducedDecreased to near normal levels researchgate.netresearchgate.net
iNOS Protein ExpressionSignificantly IncreasedReduced to normal levels researchgate.netresearchgate.net
GLUT1 ExpressionAlteredUpregulated to normal level researchgate.netresearchgate.net
GLUT4 ExpressionAlteredUpregulated to normal level researchgate.netresearchgate.net

Structure Activity Relationship Sar and Analog Development

Influence of Dihydropyridine (B1217469) Core Substituents on Biological Activities

The biological activities of 1,4-dihydropyridine (B1200194) derivatives are highly dependent on the nature and position of substituents on the DHP ring. Research has established several key structural requirements for the activity of this class of compounds.

A fundamental requirement for the optimal activity of many 1,4-DHP derivatives is the presence of an aryl group at the 4-position of the dihydropyridine ring. nih.govnih.gov The electronic properties of this aryl substituent play a crucial role; electron-withdrawing groups on the phenyl ring at this position can significantly affect receptor-binding activity. nih.govnih.gov Furthermore, ester groups at the 3- and 5-positions of the DHP ring are considered most effective for certain biological activities. nih.govnih.gov

For some DHP derivatives, the introduction of specific substituents can lead to a range of biological effects, including antimicrobial and cytotoxic activities. nih.gov For instance, certain novel 1,4-dihydropyridine derivatives have demonstrated the ability to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria. nih.govresearchgate.net

It is noteworthy that some 1,4-DHP derivatives, such as AV-153, are considered "unusual" because they are water-soluble and exhibit weak or no calcium channel blocking activity, which is a hallmark of many other compounds in this class. nih.gov Instead, these compounds display other significant biological effects, such as antimutagenic and genome-protecting activities. nih.gov

Table 1: Influence of Dihydropyridine Core Substituents on Biological Activity

Position Substituent Type Influence on Biological Activity
C4 Aryl group Generally required for optimal activity. nih.govnih.gov
C4-Phenyl Electron-withdrawing groups Can modulate receptor-binding activity. nih.govnih.gov
C3 & C5 Ester groups Often most effective for biological activity. nih.govnih.gov
Various Specific moieties Can impart antimicrobial and cytotoxic properties. nih.govresearchgate.net

Impact of Salt-Forming Ions on DNA Binding and Biological Activity Profiles

The salt form of a compound can significantly influence its physicochemical properties and, consequently, its biological activity. For the 1,4-dihydropyridine derivative this compound, the nature of the salt-forming ion has a demonstrable impact on its interaction with DNA.

This compound is a water-soluble 1,4-DHP with a carboxylic group at the 4-position, and its sodium salt, this compound-Na, is known for its antimutagenic activity and its ability to enhance DNA repair. nih.gov Studies have shown that different salt forms of this compound, including those with sodium (Na), potassium (K), lithium (Li), rubidium (Rb), calcium (Ca), and magnesium (Mg) ions, exhibit varying affinities for DNA and different DNA-protecting capacities.

Spectroscopic and electrochemical analyses have revealed that all tested this compound salts can interact with the four DNA bases and quench the fluorescence of an ethidium (B1194527) bromide-DNA complex, suggesting an intercalation binding mode for all of them. biointerfaceresearch.com The interaction primarily occurs with guanine (B1146940) (G) and cytosine (C) bases. biointerfaceresearch.com Furthermore, Fourier-transform infrared spectroscopy (FTIR) data indicate that this compound salts interact with both the DNA bases and the phosphate (B84403) groups of the DNA backbone. biointerfaceresearch.com

Interestingly, the affinity for different DNA structures varies with the salt-forming ion. For instance, the sodium and potassium salts of this compound show a higher affinity for G-quadruplex (G4) DNA, while the lithium and rubidium salts exhibit a greater affinity for single-stranded DNA. biointerfaceresearch.com This differential binding may contribute to the observed variations in their biological activities.

Table 2: Impact of Salt-Forming Ions on this compound DNA Binding

Salt-Forming Ion Interaction with DNA Preferred DNA Structure
Na, K, Li, Rb, Ca, Mg Intercalation, interaction with G-C bases and phosphate groups. biointerfaceresearch.com Varies by ion.
Na, K Higher affinity for G-quadruplex (G4) DNA. biointerfaceresearch.com G-quadruplex
Li, Rb Higher affinity for single-stranded DNA. biointerfaceresearch.com Single-stranded

Comparative Analysis with Structural Analogues of this compound

A comparative analysis of this compound with its structural analogues, particularly well-known dihydropyridine calcium channel blockers like nifedipine (B1678770) and amlodipine (B1666008), highlights the distinct biological profile of this compound. While they share the core 1,4-dihydropyridine scaffold, their differing substituents lead to divergent primary mechanisms of action and therapeutic effects.

Nifedipine and amlodipine are classic examples of 1,4-dihydropyridine derivatives that function primarily as L-type calcium channel blockers, leading to vasodilation and making them effective antihypertensive agents. nih.govdrugbank.comnih.gov Their structure-activity relationships are well-defined for this activity, with specific substitutions on the dihydropyridine ring optimizing their calcium channel antagonism. drugbank.com

In contrast, this compound is characterized by its antimutagenic properties and its role in DNA protection and repair. nih.govmedchemexpress.com It has been shown to interact directly with DNA, a property not typically associated with nifedipine or amlodipine. biointerfaceresearch.com Furthermore, this compound demonstrates activity in reducing DNA damage induced by agents like peroxynitrite. nih.gov While some dihydropyridine derivatives have been investigated for anticancer activities, this compound's profile as a genome-protective agent is a distinguishing feature. nih.govbiointerfaceresearch.com

The development of newer dihydropyridine derivatives has often focused on enhancing calcium channel blocking activity and improving pharmacokinetic profiles. japsonline.com However, the unique biological activities of this compound suggest that the 1,4-dihydropyridine scaffold can be modified to produce compounds with primary targets other than calcium channels, opening avenues for the development of novel therapeutic agents for different indications.

Table 3: Comparative Profile of this compound and Structural Analogues

Compound Primary Biological Activity Mechanism of Action
This compound Antimutagenic, DNA repair enhancement. nih.govmedchemexpress.com Intercalates with DNA, interacts with DNA bases and phosphate groups. biointerfaceresearch.com
Nifedipine Antihypertensive, antianginal. nih.gov L-type calcium channel blocker. nih.gov
Amlodipine Antihypertensive, antianginal. drugbank.comnih.gov L-type calcium channel blocker. nih.gov

Methodological Approaches in Av 153 Research

Spectroscopic and Electrochemical Techniques for Interaction Studies

The investigation of AV-153's interaction with DNA and other biomolecules relies on several sophisticated analytical methods, each offering unique insights into the nature of these molecular associations.

Ultraviolet-Visible (UV-VIS) spectroscopy is a fundamental technique employed to study the interaction between this compound and DNA. The addition of DNA to solutions containing this compound typically results in pronounced hyperchromic (increase in absorbance) and bathochromic (red shift in wavelength) effects on the compound's spectra, which are indicative of direct interaction. easychem.orgresearchgate.netmoldb.com This method has been used to investigate the affinity of this compound salts to individual DNA bases, revealing a higher affinity for guanine (B1146940) (G) and cytosine (C) bases compared to adenine (B156593) (A) and thymine (B56734) (T). citeab.comebiohippo.comthermofisher.com Furthermore, UV-VIS spectroscopy has demonstrated that this compound salts interact with human telomere repeats, both in guanine quadruplex (G4) and single-stranded forms. Specifically, sodium and potassium salts of this compound exhibited a higher affinity for G4 structures, while lithium and rubidium salts showed greater affinity for single-stranded DNA. citeab.comfishersci.ca

Fluorescence spectroscopy, particularly the ethidium (B1194527) bromide (EtBr) displacement assay, is a widely used method to assess the binding mode of this compound to DNA. Ethidium bromide is a known DNA intercalator, and its fluorescence is significantly enhanced when bound to DNA. The addition of a competing ligand, such as this compound, can displace EtBr from its DNA intercalation sites, leading to a quenching (decrease) of EtBr fluorescence. citeab.comnih.govpeerj.com

Studies have shown that all tested this compound salts effectively quenched the fluorescence of the DNA-EtBr complex, with quenching efficiencies reaching up to 70-77%. citeab.comnih.govresearchgate.net This strong quenching effect indicates that this compound compounds compete with EtBr for DNA intercalation sites, supporting an intercalative binding mode. citeab.comebiohippo.comfishersci.caresearchgate.net Quantitative analysis through Stern-Volmer quenching constant calculations revealed variations in displacement efficiency among different this compound salts. Calcium (Ca) and magnesium (Mg) salts demonstrated more intensive displacement of EtBr compared to sodium (Na), lithium (Li), and potassium (K) salts, with the rubidium (Rb) salt exhibiting the weakest effect. citeab.comnih.gov For this compound-Na, the Stern-Volmer quenching constant was determined to be 1.3 × 10⁵. researchgate.netnih.gov

Table 1: Ethidium Bromide Displacement by this compound Salts

This compound SaltRelative EtBr Displacement EfficiencyStern-Volmer Quenching Constant (Ksv)
CaMost intensiveN/A (Comparative)
MgMost intensiveN/A (Comparative)
NaIntensive1.3 x 10⁵ researchgate.netnih.gov
KIntensiveN/A (Comparative)
LiIntensiveN/A (Comparative)
RbWeakestN/A (Comparative)
(Note: "N/A (Comparative)" indicates that specific numerical values for Ksv for these salts were not explicitly provided in the search results, only their relative displacement efficiency compared to others.)

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the specific molecular groups involved in the interaction between this compound salts and DNA. FTIR spectral data analyses have indicated the formation of complexes between DNA and this compound. easychem.orgresearchgate.net The studies revealed that this compound salts interact with both DNA bases and phosphate (B84403) groups. citeab.comebiohippo.comfishersci.caderpharmachemica.com A preference for interaction with guanine (G) and cytosine (C) bases was observed, as their characteristic IR bands were more significantly affected by this compound salts than those of thymine (T) and adenine (A). citeab.comebiohippo.com Notably, the highest differences in the FTIR spectra were detected in the spectral region assigned to phosphate groups. This observation suggests that the interaction might induce conformational changes in the DNA molecule (e.g., transition from B-form to A- or H-form) or even partial denaturation of the DNA structure. citeab.comebiohippo.comfishersci.ca

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound and its interactions with other molecules, such as DNA. nih.govnih.gov In studies involving this compound salts and DNA, CV experiments have demonstrated shifts in peak potentials and changes in peak currents, which are characteristic indicators of drug-DNA interactions. citeab.comresearchgate.netnih.gov

When this compound salts interact with DNA, the peak potential of the compound's oxidation wave typically shifts to a more positive value, and a slight increase in the peak current is observed. citeab.comresearchgate.net This behavior is consistent with an intercalative binding mode, where the compound inserts itself between DNA base pairs. citeab.comresearchgate.netnih.gov The oxidation of the dihydropyridine (B1217469) ring of this compound is an irreversible process. moldb.comresearchgate.net Binding constants and the number of binding sites can be calculated from voltammetric measurements. For instance, the binding constant for this compound-Na based on voltammetric measurements was reported as 5.01 × 10⁴. researchgate.netnih.gov

Table 2: DNA Binding Parameters of this compound Salts Determined by Cyclic Voltammetry

This compound SaltDNA Binding Constant (M⁻¹)Number of Electrons (n)Number of Binding Sites DNA (s)
This compound-Na3.9 x 10⁵ nih.gov0.93 nih.govN/A
This compound-Mg3.44 x 10⁴ nih.gov0.52 nih.gov4.87 nih.gov
This compound-Ca2.755 x 10⁵ nih.gov0.64 nih.gov7.37 nih.gov
This compound-K2.28 x 10⁴ nih.gov0.71 nih.gov2.60 nih.gov
This compound-Li7.20 x 10⁴ nih.gov0.54 nih.gov5.60 nih.gov
This compound-Rb6.83 x 10⁴ nih.gov0.84 nih.gov4.40 nih.gov
(Note: "N/A" indicates that the specific value was not provided in the search results for that particular salt.)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of biomolecules, such as DNA, upon interaction with a ligand. absin.cn In the context of this compound research, CD spectroscopy has been crucial for confirming DNA interaction and providing insights into the binding mode. citeab.comebiohippo.comfishersci.caresearchgate.net

Native calf thymus DNA (ct-DNA) typically exhibits a negative band at 245 nm (attributable to helicity) and a positive band at 270 nm (due to base stacking), characteristic of the B-form of DNA. citeab.com Upon the addition of increasing concentrations of this compound salts, researchers observed an increase in the intensity of the negative band and a decrease in the intensity of the positive band. citeab.comresearchgate.net A red shift of approximately 2 nm was also noted at the crossover point of the CD spectra. citeab.comresearchgate.net These spectral changes clearly indicate interactions between this compound and DNA. citeab.comresearchgate.net

Furthermore, induced circular dichroism (ICD) experiments, performed in the absorbance region of the 1,4-DHP compound, showed the appearance of a negative band with a maximum at 340 nm when DNA was added. The intensity of this induced band increased with higher DNA concentrations, accompanied by a red shift of the maximum. researchgate.netnih.gov The increase of a negative ICD signal in the compound's absorbance region after DNA addition is generally indicative of an intercalative binding mode. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, making it suitable for detecting and identifying free radicals and paramagnetic centers. In this compound research, EPR spectroscopy has been employed to investigate the compound's ability to scavenge free radicals. researchgate.net

Studies using the Fenton reaction to generate hydroxyl radicals (•OH), which were then trapped by 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), revealed that this compound-Na exhibited only a minimal impact on the intensity of the DMPO-OH radical EPR signal. This finding suggests that this compound-Na is a very weak scavenger of hydroxyl radicals. While some 1,4-DHP derivatives are known to scavenge peroxynitrite, this compound-Na was found to be incapable of reacting chemically with peroxynitrite. researchgate.net

In Vitro Cell Culture Models

Human Lymphocyte Cell Lines (e.g., HL-60, Raji cells, Peripheral Blood Lymphocytes, B-cells)

This compound has been extensively studied for its effects on human lymphocyte cell lines, demonstrating its capacity to influence DNA integrity and cellular viability. In vitro studies have shown that this compound is effective in reducing DNA damage and stimulating DNA repair in human cells medchemexpress.comglpbio.com.

Detailed Research Findings:

DNA Single-Strand Breaks (SSBs): this compound, at concentrations ranging from 1 nM to 10 µM, significantly reduced the level of spontaneously arising DNA single-strand breaks in peripheral blood lymphocytes and HL-60 cells by 13-67% over a 3-hour period medchemexpress.comglpbio.com.

Cytotoxicity: The compound exhibits cytotoxic effects on certain leukemia cell lines. The half-maximal inhibitory concentration (IC50) values for this compound were determined for Raji cells (a human B lymphocyte-derived cell line) and HL-60 cells (human acute promyelocytic leukemia cells) medchemexpress.comglpbio.cominvivogen.com.

Table 1: IC50 Values of this compound in Human Lymphocyte Cell Lines

Cell LineIC50 (mM)
Raji cells14.9
HL-60 cells10.3

Protection against DNA Damage: this compound-Na has also been shown to protect B-cells against DNA damage researchgate.net.

Epithelial Cell Lines (e.g., HeLa cells)

Research has extended to the effects of this compound on epithelial cell lines, particularly HeLa cells. HeLa cells, derived from human cervical carcinoma, are a widely utilized epithelial cell model in various research fields, including virology and cancer biology nih.govbcrj.org.brresearchgate.netopenmicrobiologyjournal.com.

Detailed Research Findings:

Protection against DNA Damage: Studies indicate that this compound-Na possesses protective capabilities against DNA damage in HeLa cells researchgate.net. This suggests a broader cytoprotective role for this compound beyond lymphocyte lineages.

Osteoblast-like Cell Lines

This compound has been investigated for its impact on osteoblast-like cell lines, particularly in the context of oxidative stress and bone health. Oxidative stress is implicated in various age-associated disorders, including osteoporosis, making antioxidants like some 1,4-DHP derivatives potential therapeutic agents mdpi.comresearchgate.net. Human osteoblast-like cells, such as the HOS cell line, serve as in vitro models for human osteoblasts researchgate.net.

Detailed Research Findings:

Cell Viability and Proliferation: this compound (specifically referred to as "this compound IV-1" in some studies) demonstrated a stimulatory effect on the viability and proliferation of human osteoblast-like cells.

At a concentration of 1000 µM, this compound IV-1 significantly increased cellular viability under mild oxidative stress conditions (p < 0.005) mdpi.com.

Under non-stress conditions, 1000 µM this compound IV-1 stimulated cell viability (EZ4U assay, p < 0.05) and proliferation (BrdU assay, p < 0.005) mdpi.com.

Attenuation of Oxidative Stress: Low concentrations (10 µM) of this compound IV-1 were found to attenuate the negative effects of hydrogen peroxide on cell viability and proliferation mdpi.com. This suggests its potential as an antioxidative agent in bone-related cellular processes.

Table 2: Effects of this compound (this compound IV-1) on Human Osteoblast-like Cell Viability and Proliferation

ConditionThis compound ConcentrationEffect on Cellular Viability (p-value)Effect on Cellular Proliferation (p-value)
Mild Oxidative Stress1000 µMSignificantly increased (< 0.005)Not specified
Non-Stress1000 µMStimulatory (< 0.05)Stimulatory (< 0.005)
Hydrogen Peroxide Stress10 µMAttenuated negative effectAttenuated negative effect

In Vivo Animal Models (e.g., Rodent Models of Diabetes Mellitus)

This compound has been evaluated in rodent models of diabetes mellitus, particularly those induced by streptozotocin (B1681764) (STZ), to understand its systemic effects on metabolic pathways and DNA repair in the context of diabetic complications researchgate.netresearchgate.net. STZ-induced diabetes in rats is a widely used model for studying type 1 and type 2 diabetes mellitus mdpi.comfrontiersin.org.

Detailed Research Findings:

DNA Repair and Gene Expression in Kidneys: In kidneys of STZ-induced diabetic rats, this compound (0.5 mg/kg) demonstrated significant modulatory effects on gene and protein expression related to nitric oxide (NO) metabolism and DNA repair researchgate.net.

It decreased PARP1 protein expression, which was significantly induced by diabetes, while increasing PARP1 gene expression in both intact and diabetic animals researchgate.net.

this compound up-regulated H2afx gene expression, a marker of DNA breakage, although it did not impact the corresponding γH2AX histone protein expression researchgate.net.

Nitric Oxide Synthases (NOS) Modulation:

Development of diabetes significantly increased inducible nitric oxide synthase (iNOS) enzyme expression, which this compound down-regulated to normal levels researchgate.net.

this compound normalized the expression levels of both endothelial nitric oxide synthase (eNOS) protein and gene, which were down-regulated in diabetic kidneys researchgate.net.

Myocardial Effects and Glucose Transporters: In the myocardium of diabetic rats, this compound reduced significantly increased iNOS expression to normal levels researchgate.net. Furthermore, this compound upregulated the expression of insulin-dependent GLUT4 and insulin-independent GLUT1 glucose transporters to normal levels in diabetic rats, suggesting its potential in preventing diabetic cardiomyopathy researchgate.net.

Glucose Levels: It is important to note that while this compound showed beneficial effects on various markers, it did not normalize the blood glucose levels in STZ-treated rats researchgate.net.

Table 3: Effects of this compound on Gene and Protein Expression in Diabetic Rat Models

Target (Kidneys)Diabetic Condition (vs. Control)This compound Effect (vs. Diabetic)
PARP1 proteinSignificantly inducedDecreased
PARP1 geneNot specifiedIncreased
H2afx mRNANot changedUp-regulated
γH2AX proteinNot changedNo impact
iNOS enzymeSignificantly increasedDown-regulated to normal
iNOS geneIncreasedEnhanced
eNOS proteinDown-regulatedNormalized
eNOS geneDown-regulatedNormalized
Target (Myocardium)Diabetic Condition (vs. Control)This compound Effect (vs. Diabetic)
iNOS expressionSignificantly increasedReduced to normal levels
GLUT1 expressionNot specifiedUpregulated to normal levels
GLUT4 expressionNot specifiedUpregulated to normal levels

Computational Modeling of Molecular Interactions

Computational modeling plays a crucial role in understanding the intricate molecular interactions of chemical compounds, offering insights that complement experimental findings. These methods can predict the behavior of molecules, their binding affinities, and conformational changes, which are essential for drug discovery and understanding biological mechanisms nih.govrsc.orgacs.org.

While specific detailed computational modeling studies focusing solely on this compound were not found in the provided literature, the known properties of this compound, such as its ability to intercalate DNA and influence enzyme activity, make it a suitable candidate for various computational approaches medchemexpress.comglpbio.comresearchgate.net.

Relevant Computational Approaches for Compounds like this compound:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand, e.g., this compound) when bound to another molecule (receptor, e.g., DNA or an enzyme) to form a stable complex. It can estimate binding affinity and identify potential binding sites researchgate.net. For a DNA-binding compound like this compound, docking simulations could reveal the precise intercalation mechanism and interaction with DNA bases (thymine and cytosine) medchemexpress.comglpbio.com.

Molecular Dynamics (MD) Simulations: MD simulations provide dynamic insights into the time-dependent behavior of molecular systems. They can reveal conformational changes, stability of complexes, and the influence of the surrounding environment (e.g., water, ions) on molecular interactions nih.govacs.orgsuperfri.org. For this compound, MD could simulate its interaction with DNA, how it reduces single-strand breaks, or its binding to enzymes involved in NO metabolism or glucose transport.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the active site of an enzyme or the immediate interaction site with DNA) with the efficiency of molecular mechanics for the rest of the system nih.govsuperfri.org. This approach would be valuable for precisely characterizing the chemical reactions or strong interactions mediated by this compound, such as its influence on poly(ADP)ribosylation medchemexpress.comglpbio.com.

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response researchgate.net. Given this compound's known biological activities, pharmacophore models could be developed to identify key structural features responsible for its antimutagenic or DNA repair-stimulating effects.

These computational tools, while not explicitly detailed for this compound in the provided search results, would be invaluable for a comprehensive understanding of its molecular mechanisms, guiding further experimental design, and potentially optimizing its therapeutic properties.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Integrated Mechanisms of Action

While AV-153's interactions with DNA and its role in DNA repair are established, a more integrated understanding of its complete mechanisms of action is critical. Future research should aim to:

Identify all molecular targets: Beyond DNA intercalation and enzyme activation, a comprehensive profiling of all cellular and molecular targets that this compound interacts with is necessary. This could include high-throughput screening and proteomic approaches to identify novel binding partners and signaling pathways.

Map downstream effects: Detailed studies are required to map the complete cascade of downstream cellular events triggered by this compound, including gene expression changes, protein modifications, and metabolic alterations, in various cell types and disease models.

Investigate concentration-dependent effects: Given reports of both genoprotective and potentially damaging effects of 1,4-DHPs at varying concentrations, precise characterization of this compound's effects across a wide range of concentrations is essential to define optimal therapeutic windows. nih.govnih.gov

Explore tissue-specific mechanisms: Investigate how this compound's mechanisms of action may differ across various tissues and organs, especially in the context of its observed effects on osteoblast-like cells and in diabetic cardiomyopathy models. medchemexpress.comresearchgate.net

Strategies for Optimizing Therapeutic Properties and Selectivity

Optimizing this compound's therapeutic index requires strategies to enhance its efficacy and selectivity while minimizing potential off-target effects. Research efforts should include:

Structure-Activity Relationship (SAR) studies: Extensive SAR studies are needed to identify key structural elements responsible for its desired biological activities (e.g., antimutagenic, anticancer) and to design analogs with improved potency and reduced non-specific interactions.

Enhancing bioavailability and stability: Develop formulations or chemical modifications to improve this compound's bioavailability, metabolic stability, and target tissue accumulation.

Improving selectivity: Investigate strategies to enhance the compound's selectivity for diseased cells or tissues, potentially through prodrug approaches or targeted delivery systems, to minimize effects on healthy cells.

Advanced Preclinical Studies and Pharmacokinetic Characterization

Rigorous preclinical evaluation is paramount to assess this compound's translational potential. Key areas of focus include:

Pharmacokinetic (PK) profiling: Comprehensive PK studies in multiple animal models are urgently needed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This includes determining plasma concentrations, tissue distribution, half-life, and routes of elimination. nih.govnih.gov

Pharmacodynamic (PD) correlation: Establish clear PK/PD relationships to understand how drug exposure correlates with its biological effects (e.g., DNA repair stimulation, tumor growth inhibition) in vivo.

Efficacy in diverse animal models: Conduct efficacy studies in relevant and robust animal models for its potential indications, such as various cancer types, models of DNA damage, or diabetic complications, using appropriate endpoints.

Toxicology and safety in preclinical models: While dosage and adverse effects are excluded from this article, it is understood that comprehensive toxicology studies in preclinical models are a fundamental requirement for assessing safety profiles and guiding future development.

Exploration of Novel Therapeutic Applications Beyond Current Indications

Given its broad impact on DNA integrity and cellular processes, this compound may have applications beyond its currently explored antimutagenic and anticancer roles. Future research could explore:

Neurodegenerative diseases: Investigate its potential in conditions characterized by oxidative stress and DNA damage, such as Alzheimer's or Parkinson's disease.

Aging and age-related disorders: Explore its role in mitigating age-associated DNA damage and cellular senescence, potentially contributing to healthy aging strategies.

Inflammatory and autoimmune diseases: Examine its immunomodulatory effects, particularly given its interaction with poly(ADP)ribosylation and oxidative stress pathways.

Cardiovascular health: Further investigate its potential in diabetic cardiomyopathy and other cardiovascular conditions where oxidative stress and cellular damage play a role. researchgate.net

Potential for Combination Therapy Regimens

The unique mechanisms of this compound suggest its potential as a component in combination therapies, particularly in oncology. Research should explore:

Synergistic effects with existing chemotherapies: Evaluate whether combining this compound with conventional chemotherapeutic agents can enhance their efficacy, reduce resistance, or mitigate their genotoxic side effects.

Adjuvant in radiation therapy: Investigate its role as a radiosensitizer or radioprotector, given its DNA repair stimulating properties and ability to reduce radiation-induced DNA damage. nih.gov

Combination with targeted therapies: Explore combinations with other targeted agents to overcome resistance mechanisms or address heterogeneous disease pathologies.

Long-Term Efficacy and Safety Profile Investigations in Relevant Models

Beyond acute effects, understanding the long-term impact of this compound is crucial for its potential clinical translation. This includes:

Chronic administration studies: Conduct long-term studies in animal models to assess sustained efficacy and identify any cumulative or delayed toxicities that might not be apparent in acute studies.

Impact on normal tissue function: Evaluate the long-term effects of this compound on the function and integrity of healthy tissues, particularly those with high cell turnover or metabolic activity.

Resistance mechanisms: Investigate the potential for the development of resistance to this compound's effects over prolonged exposure in disease models.

These future research directions are essential to fully characterize this compound's therapeutic potential, optimize its properties, and pave the way for its eventual translation into clinical applications.

Q & A

Q. What is the molecular mechanism by which AV-153 stimulates DNA repair in human cells?

this compound, a 1,4-dihydropyridine derivative, intercalates into DNA at single-strand breaks, reducing damage by stabilizing the DNA structure and promoting repair machinery recruitment. It interacts with thymine and cytosine residues, modulating poly(ADP)ribosylation—a critical post-translational modification in DNA repair pathways . In vitro studies using peripheral blood lymphocytes and HL-60 cells demonstrate a 13–67% reduction in spontaneous DNA strand breaks at concentrations of 1 nM–10 μM .

Q. How does this compound reduce DNA damage in cancer cell lines, and what are the key experimental parameters?

this compound reduces DNA damage by inserting into single-strand breaks and enhancing repair activity. Key parameters include:

  • Cell lines : Raji (IC₅₀ = 14.9 mM) and HL-60 (IC₅₀ = 10.3 mM) for cytotoxicity assays .
  • Concentration range : 1 nM–10 μM for genoprotective effects, with higher doses (e.g., 10.3 mM) inducing cytotoxicity .
  • Assays : Comet assays to quantify strand breaks and poly(ADP)ribosylation activity measurements .

Advanced Research Questions

Q. How can researchers reconcile this compound’s dual role as a genoprotective agent and a genotoxic compound at high concentrations?

Pharmacokinetic studies reveal that this compound’s effects depend on metabolic processing. In vivo, this compound forms via oxidation of glutapyrone and acts as a DNA-binding genotoxin at high concentrations, explaining leukocyte DNA damage in rats. In vitro, direct application at lower doses protects cells from peroxynitrite-induced damage without binding DNA . To resolve contradictions, researchers should:

  • Compare in vitro (direct treatment) vs. in vivo (metabolite-driven) models.
  • Use LC-MS to quantify this compound and its metabolites in biological samples .

Q. What experimental design optimizes this compound concentration for balancing DNA repair stimulation and cytotoxicity?

  • Dose-response curves : Test 1 nM–20 mM in HL-60/Raji cells to identify the therapeutic window.
  • Time-course assays : Monitor DNA repair (e.g., γH2AX foci) at 3-, 6-, and 24-hour intervals .
  • Combination studies : Co-treat with DNA-damaging agents (e.g., DADS) to assess this compound’s rescue efficacy .

Q. What methodological approaches validate this compound’s genoprotective effects in diabetic models?

  • Animal models : Streptozotocin-induced diabetic rats treated with this compound (1–10 mg/kg).
  • Gene expression : qPCR for DNA repair genes (e.g., Parp1, Xdh) in kidney and blood samples.
  • Oxidative stress markers : Measure ROS levels and 8-OHdG in urine .

Q. How can researchers address discrepancies in this compound’s efficacy across different cancer models?

Discrepancies arise from variations in:

  • DNA repair capacity : Tumors with defective repair pathways (e.g., BRCA mutations) may respond differently.
  • Metabolic activity : Cells with high CYP450 expression may metabolize this compound faster, altering efficacy.
  • Experimental validation : Use isogenic cell lines (e.g., BRCA1-proficient vs. deficient) to isolate variables .

Q. What role does this compound play in modulating oxidative stress and DNA repair in colorectal cancer (CRC) cells?

this compound reverses DADS-induced DNA damage and apoptosis in CRC cells by:

  • Inhibiting ROS accumulation : Measure mitochondrial superoxide with MitoSOX Red.
  • Enhancing repair : Quantify poly(ADP)ribosylation activity and PARP1 expression via Western blot .

Data Analysis and Contradiction Management

Q. How should researchers analyze this compound’s impact on gene expression related to DNA repair?

  • Transcriptomics : RNA-seq of this compound-treated vs. control cells to identify differentially expressed genes (e.g., Parp1, Xdh).
  • Functional enrichment : Use DAVID or Gene Ontology to map genes to repair pathways.
  • Protein validation : Confirm transcript changes via Western blot (e.g., PARP1 protein levels) .

Q. What pharmacokinetic factors influence this compound’s bioavailability and experimental outcomes?

  • Metabolic pathways : In rats, this compound forms via glutapyrone oxidation and is further metabolized into smaller compounds.
  • Bioavailability : Administer this compound intravenously to bypass first-pass metabolism in hepatic studies.
  • Species-specific differences : Use human hepatocyte models to predict clinical relevance .

Q. How do this compound’s interactions with nucleic acids affect its efficacy in combination therapies?

this compound’s binding to thymine/cytosine may interfere with nucleoside analogs (e.g., 5-fluorouracil). To test:

  • Competition assays : Pre-treat cells with this compound before adding analogs.
  • Synergy scores : Calculate using Chou-Talalay or Bliss independence models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.